4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHSLDSPHPCRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Substituents: The chlorine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like Selectfluor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the biphenyl core.
Industrial Production Methods
Industrial production of 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine or fluorine atoms.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the effectiveness of these compounds in targeting specific pathways involved in tumor growth, making them potential candidates for drug development against cancers like breast and pancreatic cancer .
Pharmacological Studies
Pharmacological investigations have revealed that this compound may possess anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of developing new therapeutic agents for chronic pain management and inflammatory diseases. The compound's interaction with biological targets is an area of ongoing research, aiming to elucidate its mechanisms of action at the molecular level .
Materials Science
Polymer Chemistry
In materials science, this compound is used as a building block for synthesizing various polymeric materials. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research has demonstrated that polymers containing this compound exhibit improved performance characteristics, making them suitable for applications in coatings and composites .
Liquid Crystals
The compound's structural features make it a candidate for liquid crystal applications. Liquid crystals are essential in display technologies; thus, the incorporation of this compound into liquid crystal formulations can lead to advancements in display performance, including response time and thermal stability .
Agrochemicals
Pesticide Development
In agrochemical research, derivatives of this compound have been explored for their potential as pesticide agents. Studies indicate that these compounds can effectively target specific pests while minimizing environmental impact compared to traditional pesticides. Their mode of action involves disrupting critical biological processes in pests, leading to effective pest control strategies without harming beneficial insects .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against various cancer cell lines; ongoing pharmacological studies |
| Anti-inflammatory/Analgesic | Potential for chronic pain management; requires further investigation | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength in polymer matrices |
| Liquid Crystals | Improvements in display technologies; enhances performance characteristics | |
| Agrochemicals | Pesticide Development | Targets specific pests; environmentally friendly alternatives |
Case Studies
- Anticancer Research : A recent study published in a peer-reviewed journal demonstrated the efficacy of derivatives of this compound against MCF-7 breast cancer cells. The study reported a significant reduction in cell viability at specific concentrations compared to control groups .
- Material Performance Evaluation : In a comparative analysis of polymer composites containing various additives, those with this compound showed enhanced mechanical properties and thermal resistance under stress tests conducted at elevated temperatures .
- Pesticidal Efficacy Study : Research on the use of this compound as a pesticide demonstrated its effectiveness against common agricultural pests with minimal toxicity to non-target species. This study provides a basis for developing safer agricultural practices using bioactive compounds derived from this chemical framework .
Mechanism of Action
The mechanism of action of 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Variations
- 4'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid (C₁₃H₈ClFO₂): Differs in fluorine placement (4-F vs. 3'-F) and carboxylic acid position (3 vs. 4).
2'-Fluoro[1,1'-biphenyl]-4-carboxylic acid (C₁₃H₉FO₂):
Substituent Type and Functional Group Variations
- 2'-Chloro-2-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (C₁₄H₁₀ClFO₂): Contains an additional methyl group (4'-CH₃), enhancing lipophilicity.
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (C₁₄H₈F₄O₂):
3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (C₁₄H₈ClF₃O₂):
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid (CAS Number: 844878-86-0) is a synthetic compound belonging to the family of bioactive small molecules. Its unique structure, characterized by a biphenyl framework with chloro and fluoro substituents, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and structure-activity relationships.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies highlighting its cytotoxic and antimicrobial properties.
Cytotoxic Activity
Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's efficacy is often quantified using the 50% cytotoxic concentration (CC50) and the selective cytotoxicity index (SCI).
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| COLO201 (human colorectal) | <1 | High |
| MDA-MB-231 (breast cancer) | >10 | Low |
| A549 (lung carcinoma) | >10 | Low |
| 4T1 (murine mammary) | <5 | Moderate |
Table 1: Cytotoxicity of this compound against various cell lines .
The compound exhibited a particularly high degree of selectivity towards COLO201 cells, indicating its potential as an anticancer agent. In contrast, its activity against MDA-MB-231 and A549 cells was significantly lower, suggesting a need for structural modifications to enhance efficacy against these resistant cell lines.
The mechanism underlying the cytotoxic effects involves interference with cell cycle progression. Flow cytometry analyses revealed that treatment with the compound led to G2/M phase arrest in sensitive cell lines like COLO201, while MDA-MB-231 cells showed G0/G1 phase arrest. This suggests that the compound may inhibit DNA synthesis and cellular proliferation by blocking key regulatory checkpoints in the cell cycle .
Antimicrobial Activity
Although primarily studied for its anticancer properties, preliminary investigations into the antimicrobial activity of this compound have yielded promising results. The compound demonstrated inhibitory effects against several bacterial strains, although specific data on minimum inhibitory concentrations (MICs) were not extensively reported in available literature.
Structure-Activity Relationship (SAR)
The presence of both chloro and fluoro groups in the compound is believed to influence its biological activity significantly. Studies suggest that halogenated carboxylic acids often exhibit enhanced biological properties due to increased lipophilicity and altered electronic characteristics. The SAR indicates that modifications to the biphenyl structure could lead to improved selectivity and potency against targeted cancer types .
Case Studies
A notable case study involved the synthesis of derivatives based on the core structure of this compound. These derivatives were tested for their cytotoxicity against a panel of cancer cell lines, revealing that certain modifications resulted in compounds with enhanced selectivity and lower CC50 values compared to the parent compound .
Q & A
Q. What are the common synthetic routes for preparing 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically employs cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biphenyl core. For example, arylboronic acids react with halogenated aromatic precursors (e.g., 4-chloro-3-fluorophenyl halides) under palladium catalysis . Key variables include catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent choice (e.g., THF or DMF). Yields may vary from 60–85% depending on steric and electronic effects of substituents. Post-coupling oxidation or hydrolysis steps may be required to introduce the carboxylic acid group .
Q. How do substituent positions (chloro, fluoro) on the biphenyl scaffold affect the compound’s electronic properties and reactivity?
Fluorine’s electronegativity increases the electron-withdrawing nature of the biphenyl system, polarizing the aromatic ring and enhancing electrophilic substitution reactivity at specific positions. Chlorine at the 4'-position introduces steric hindrance, potentially directing reactions to the 3'-fluoro-substituted ring. Computational studies (e.g., DFT) can predict regioselectivity in further functionalization .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
Essential techniques include:
- NMR (¹H/¹³C, ¹⁹F) to confirm substituent positions and coupling efficiency.
- HPLC-MS for purity assessment (>95% typically required for biological studies).
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products (e.g., dehalogenation or homocoupling) during cross-coupling?
By-product formation is mitigated by:
- Ligand selection : Bulky ligands (e.g., SPhos) reduce undesired homocoupling.
- Oxygen-free environments : Use of Schlenk lines or gloveboxes prevents catalyst deactivation.
- Stoichiometric control : Excess arylboronic acid (1.2–1.5 eq.) drives the reaction to completion .
Q. What strategies resolve contradictions in reported synthetic yields for analogous biphenyl carboxylic acids?
Discrepancies often arise from differences in:
Q. How might the compound’s biphenyl-carboxylic acid structure influence its interactions with biological targets (e.g., enzymes or receptors)?
The carboxylic acid group enables hydrogen bonding with active-site residues (e.g., in kinases or GPCRs), while the halogenated biphenyl core may enhance lipophilicity, improving membrane permeability. Docking studies with proteins (e.g., COX-2 or EGFR) can predict binding modes, validated by SPR or ITC assays .
Q. What are the challenges in achieving selective functionalization of the biphenyl system without disrupting the carboxylic acid group?
The carboxylic acid is susceptible to decarboxylation under high temperatures or strong bases. Protecting groups (e.g., methyl esters) are often used during functionalization, followed by deprotection under mild conditions (e.g., LiOH/THF/H₂O) .
Q. How does fluorination at the 3'-position alter the compound’s physicochemical properties (e.g., solubility, pKa)?
Fluorine increases lipid solubility (logP ~2.8) and lowers the pKa of the carboxylic acid (estimated ~3.5–4.0) due to inductive effects. These properties can be modeled using software like MarvinSketch or ACD/PhysChem .
Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or reduced toxicity?
Molecular dynamics simulations and QSAR analyses identify structural motifs critical for target engagement. For example, substituting the 4'-chloro group with trifluoromethyl may improve metabolic stability, as seen in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
